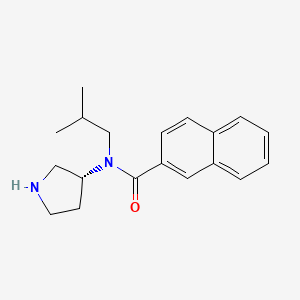
(R)-N-isobutyl-N-(pyrrolidin-3-yl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-isobutyl-N-(pyrrolidin-3-yl)-2-naphthamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe pyrrolidine ring is known for its versatility and ability to enhance the pharmacological properties of molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-isobutyl-N-(pyrrolidin-3-yl)-2-naphthamide typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reactions, and environmentally friendly solvents. The stereoselective synthesis of the ®-enantiomer is crucial, as the biological activity of the compound can be highly dependent on its stereochemistry .
Analyse Chemischer Reaktionen
Types of Reactions
®-N-isobutyl-N-(pyrrolidin-3-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthamide moiety or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring or the naphthamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine or naphthamide derivatives .
Wissenschaftliche Forschungsanwendungen
®-N-isobutyl-N-(pyrrolidin-3-yl)-2-naphthamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: The compound can be used to study the structure-activity relationships of pyrrolidine-containing molecules.
Wirkmechanismus
The mechanism of action of ®-N-isobutyl-N-(pyrrolidin-3-yl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target, leading to potent biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolizines: These compounds also contain a pyrrolidine ring and have similar biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the 2-position of the pyrrolidine ring and is used in various medicinal applications.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups and are known for their biological activity.
Uniqueness
®-N-isobutyl-N-(pyrrolidin-3-yl)-2-naphthamide is unique due to its specific combination of the pyrrolidine ring and the naphthamide moiety. This combination can result in distinct biological activities and pharmacological properties that are not observed in other similar compounds .
Eigenschaften
Molekularformel |
C19H24N2O |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-N-[(3R)-pyrrolidin-3-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H24N2O/c1-14(2)13-21(18-9-10-20-12-18)19(22)17-8-7-15-5-3-4-6-16(15)11-17/h3-8,11,14,18,20H,9-10,12-13H2,1-2H3/t18-/m1/s1 |
InChI-Schlüssel |
CEUJKSVEPJAVKD-GOSISDBHSA-N |
Isomerische SMILES |
CC(C)CN([C@@H]1CCNC1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CC(C)CN(C1CCNC1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




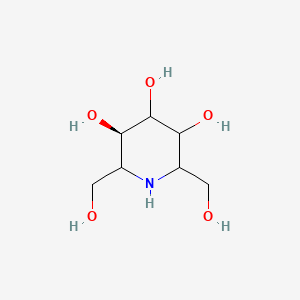
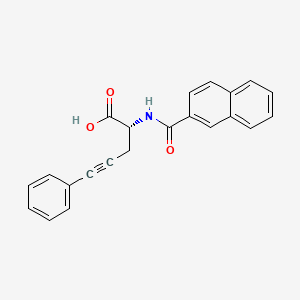
![(R)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838588.png)
![3-Propyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10838594.png)
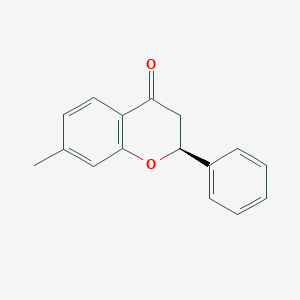
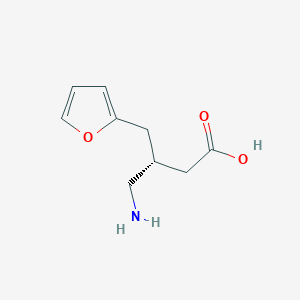


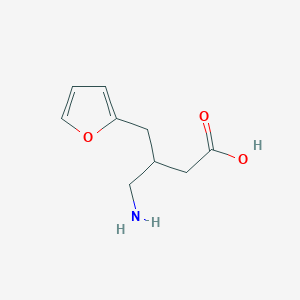
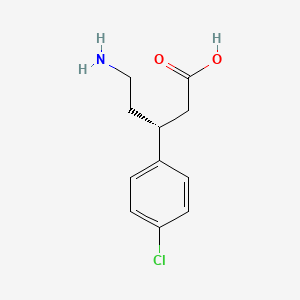

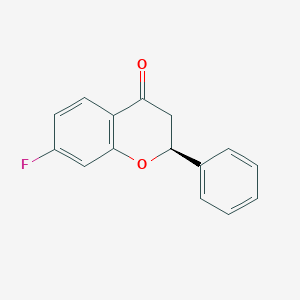
![(2R,4E)-2-[(naphthalen-2-ylcarbonyl)amino]-5-phenylpent-4-enoic acid](/img/structure/B10838648.png)